2-[(Tert-butoxy)carbonyl]butanoic acid
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Overview
Description
2-[(Tert-butoxy)carbonyl]butanoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amines. The BOC group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butoxy)carbonyl]butanoic acid typically involves the reaction of butanoic acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) or acetonitrile. The reaction conditions can vary, but common methods include:
- Stirring the mixture of butanoic acid and di-tert-butyl dicarbonate in water at ambient temperature.
- Heating the mixture in THF at 40°C.
- Using a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reaction conditions is optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[(Tert-butoxy)carbonyl]butanoic acid undergoes various chemical reactions, including:
Deprotection: The removal of the BOC group under acidic conditions using reagents like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The BOC group can be selectively cleaved in the presence of other protecting groups using reagents like aluminum chloride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol, or a mixture of aqueous hydrochloric acid and toluene.
Substitution: Aluminum chloride or trimethylsilyl iodide followed by methanol.
Major Products Formed
The major product formed from the deprotection of this compound is butanoic acid. The deprotection process also releases carbon dioxide and tert-butyl alcohol as by-products .
Scientific Research Applications
2-[(Tert-butoxy)carbonyl]butanoic acid is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Peptide Synthesis: The BOC group is used to protect amine groups during peptide synthesis, allowing for selective reactions and the formation of peptide bonds.
Drug Development: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(Tert-butoxy)carbonyl]butanoic acid primarily involves the protection and deprotection of amine groups. The BOC group stabilizes the amine under basic conditions, preventing unwanted reactions. Upon exposure to acidic conditions, the BOC group is cleaved, releasing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Tert-butoxy)carbonyl]amino-4-oxo-4-(thiophen-2-yl)butanoic acid
- (S)-2-[(Tert-butoxycarbonyl)amino]-5-[(2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino]pentanoic acid
Uniqueness
2-[(Tert-butoxy)carbonyl]butanoic acid is unique due to its specific structure and the presence of the BOC protecting group. This makes it particularly useful in synthetic chemistry for the protection of amines, offering stability under basic conditions and ease of removal under acidic conditions. Its versatility and efficiency in various chemical reactions set it apart from other similar compounds.
Properties
Molecular Formula |
C9H16O4 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
InChI |
InChI=1S/C9H16O4/c1-5-6(7(10)11)8(12)13-9(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
InChI Key |
OWRZGPZTYSOEPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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